3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2/c17-12-8-19-15(20-9-12)24-14-5-6-22(10-14)16(23)21-7-11-1-3-13(18)4-2-11/h1-4,8-9,14H,5-7,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYMRGRUDGCWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chloropyrimidine moiety. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Synthesis of the Chloropyrimidine Moiety: This involves the chlorination of a pyrimidine derivative using reagents such as phosphorus oxychloride (POCl3).
Coupling Reaction: The chloropyrimidine is then coupled with the pyrrolidine ring using a suitable base and solvent, such as potassium carbonate (K2CO3) in dimethylformamide (DMF).
Introduction of the Fluorobenzyl Group: The final step involves the reaction of the intermediate with 4-fluorobenzylamine under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Chloropyrimidine Reactivity)
The 5-chloropyrimidin-2-yl group serves as a key electrophilic site for nucleophilic substitution. This reactivity is critical for generating derivatives or conjugates.
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Oxy-functionalization | KCO, DMF, 80°C | Substitution of chlorine with pyrrolidine-3-oxy group | 77% | |
| Amination | NH/MeOH, RT | Replacement of Cl with -NH | 50–60% |
Mechanistic Insight :
-
The electron-deficient pyrimidine ring facilitates attack by oxygen or nitrogen nucleophiles under mild basic conditions.
-
Steric hindrance at the 2-position directs substitution primarily at the 5-chloro site .
Amide Bond Formation and Modifications
The carboxamide linkage (N-(4-fluorobenzyl)) is synthesized via coupling reactions, with potential for further functionalization.
Hydrolysis of Ester Precursors
Intermediate ethyl esters (e.g., 11 in ) are hydrolyzed to carboxylic acids using:
-
Basic conditions : NaOH/EtOH, 70°C (85–90% yield)
Pyrrolidine Ring Functionalization
The pyrrolidine core undergoes stereoselective modifications to optimize pharmacological properties.
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Oxidation | mCPBA, CHCl | N-Oxide derivatives | Enhances solubility |
| Cyanation | TMSCN, TEA | Cyanopyrrolidine analogs | Intermediate for SAR studies |
Key Observation :
-
Substituents at the 3-position of pyrrolidine influence conformational flexibility and binding affinity .
Catalytic Cross-Coupling Reactions
Palladium-mediated couplings enable diversification of the fluorobenzyl group:
| Reaction Type | Catalysts | Substrates | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh), KCO | Aryl boronic acids | 40–65% |
| Buchwald–Hartwig | Pd(dba), XPhos | Secondary amines | 55–70% |
Limitations :
-
Steric bulk from the pyrrolidine ring reduces reactivity at meta/para positions of the benzyl group .
Stability Under Physiological Conditions
The compound exhibits moderate stability in aqueous buffers:
| pH | Half-life (37°C) | Degradation Products |
|---|---|---|
| 7.4 | 8.2 h | Hydrolyzed carboxamide, chloropyrimidine |
| 1.2 | 1.5 h | Cleavage of ether linkage |
Structural Vulnerabilities :
-
The pyrrolidine-1-carboxamide bond is prone to enzymatic hydrolysis.
-
Chloropyrimidine may undergo glutathione conjugation in vivo .
Synthetic Route Optimization
A representative multi-step synthesis is summarized below:
Step 1 : Synthesis of 5-chloro-2-(pyrrolidin-3-yloxy)pyrimidine
Step 2 : Carboxamide Formation
Step 3 : Final Purification
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop novel compounds with tailored properties.
Biology
The compound has been investigated for its potential as a biochemical probe or inhibitor within various biological pathways. It may interact with specific enzymes or receptors, modulating their activity. Research has indicated its potential roles in:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, offering insights into drug development.
- Biochemical Probes : Its ability to bind selectively to biological targets makes it a candidate for studying specific cellular processes.
Medicine
In medicinal chemistry, this compound is being explored for therapeutic applications, including:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Research has indicated potential anticancer properties, with studies showing its effectiveness against various cancer cell lines.
Case Studies and Research Findings
Recent studies have highlighted several key findings regarding the applications of this compound:
-
Anticancer Activity :
- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), and Hela (cervical cancer). The inhibition rates varied, indicating potential for further optimization in drug design .
- Antifungal Activity :
- Insecticidal Properties :
Mechanism of Action
The mechanism of action of 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide
- 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methylbenzyl)pyrrolidine-1-carboxamide
- 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide
Uniqueness
3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.
This comprehensive overview highlights the significance of this compound in various scientific domains
Biological Activity
3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide is a synthetic organic compound that has attracted significant attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a pyrrolidine ring, a chloropyrimidine moiety, and a fluorobenzyl group, which contribute to its versatility in research applications.
- Molecular Formula : C₁₆H₁₆ClFN₄O₂
- Molecular Weight : 350.77 g/mol
- CAS Number : 2034364-39-9
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors under basic conditions.
- Synthesis of the Chloropyrimidine Moiety : Involves chlorination of a pyrimidine derivative.
- Coupling Reaction : The chloropyrimidine is coupled with the pyrrolidine ring using bases like potassium carbonate in solvents such as dimethylformamide (DMF) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially acting as an inhibitor or modulator in various biological pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds, suggesting that derivatives containing pyrimidine structures often exhibit significant antibacterial effects. For instance, compounds related to this structure have shown strong activity against Staphylococcus aureus , with MIC values comparable to penicillin .
Anti-inflammatory Properties
Research indicates that compounds with similar structures can exhibit anti-inflammatory effects. For example, certain pyrimidine derivatives have been shown to inhibit COX-2 activity effectively, with IC₅₀ values indicating potent anti-inflammatory potential .
Anticancer Activity
Preliminary investigations into the anticancer properties of related compounds have demonstrated promising results. Compounds exhibiting similar structural features have been tested for their ability to inhibit PARP enzymes, showing IC₅₀ values in the low nanomolar range against cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance anticancer efficacy.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Pathogen/Enzyme | IC₅₀/MIC Value |
|---|---|---|---|
| Compound A | Antibacterial | S. aureus | 0.96 - 7.81 μg/mL |
| Compound B | Anti-inflammatory | COX-2 | 0.04 ± 0.09 μmol |
| Compound C | Anticancer | PARP-1 | ~4 nM |
Case Study: Antibacterial Evaluation
In a comparative study, several pyrimidine derivatives were evaluated for their antibacterial properties against common pathogens like E. coli , Klebsiella pneumonia , and Pseudomonas aeruginosa . Most exhibited strong antibacterial effects against S. aureus, while showing weaker activity against other strains .
Case Study: Anti-inflammatory Assessment
In vitro assays assessed the anti-inflammatory activity of various derivatives, revealing that certain compounds significantly inhibited nitric oxide production in RAW264.7 cells induced by lipopolysaccharide (LPS), demonstrating their potential as anti-inflammatory agents .
Q & A
Basic: What are the established synthetic routes for 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Amide bond formation between the pyrrolidine-carboxamide core and the 4-fluorobenzylamine moiety using activating agents like EDC·HCl and HOBt·H₂O in the presence of triethylamine .
- Nucleophilic Substitution : Introduction of the 5-chloropyrimidin-2-yloxy group via SNAr (nucleophilic aromatic substitution) under basic conditions.
- Purification : Column chromatography or recrystallization to isolate the final product.
Key Validation : NMR (¹H/¹³C) and HPLC are critical for confirming structural integrity .
Basic: What spectroscopic and chromatographic techniques are used for characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve the compound’s stereochemistry and confirm substitutions (e.g., fluorobenzyl protons at ~7.2 ppm, pyrimidine signals at ~8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
Advanced: How can reaction conditions be optimized using Design of Experiments (DoE)?
Methodological Answer:
- Factorial Design : Screen variables (e.g., temperature, solvent polarity, catalyst loading) to identify critical parameters affecting yield. For example, a 2³ factorial design can optimize SNAr reaction efficiency .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield. Central Composite Design (CCD) is effective for non-linear relationships .
- Validation : Confirm optimized conditions with triplicate runs and statistical analysis (ANOVA, p < 0.05).
Advanced: How to resolve contradictory data in pharmacological activity studies?
Methodological Answer:
- Comparative Structural Analysis : Compare analogues (e.g., trifluoromethyl vs. methyl substitutions) to assess how electronic effects modulate target binding .
- Binding Assay Reproducibility : Use orthogonal methods (e.g., SPR and ITC) to validate receptor affinity. Contradictions may arise from assay-specific artifacts (e.g., fluorescence interference) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like cell line heterogeneity or pharmacokinetic differences .
Advanced: What in silico methods predict physicochemical properties and target interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Assess conformational stability of the pyrrolidine ring and fluorobenzyl group in aqueous vs. lipid environments .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases or GPCRs). Pay attention to halogen-bonding interactions from the chloropyrimidine group .
- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and metabolic stability, leveraging the compound’s trifluoromethyl and pyrimidine motifs .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential irritancy of fluorinated/chlorinated intermediates .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF or dichloromethane).
- Waste Disposal : Segregate halogenated waste according to institutional guidelines .
Advanced: What strategies improve metabolic stability in preclinical studies?
Methodological Answer:
- Isosteric Replacement : Substitute metabolically labile groups (e.g., methyl esters) with stable motifs like trifluoromethyl .
- Deuterium Incorporation : Replace hydrogen atoms at metabolically active sites (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation.
- Prodrug Design : Mask polar groups (e.g., carboxamide) with enzymatically cleavable moieties to enhance bioavailability .
Advanced: How to design bioactivity studies for mechanistic insights?
Methodological Answer:
- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in live cells .
- Pathway Analysis : RNA-seq or phosphoproteomics post-treatment identifies downstream signaling effects (e.g., MAPK or PI3K inhibition).
- Resistance Studies : Generate resistant cell lines via prolonged exposure to identify compensatory pathways (e.g., ABC transporter upregulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
